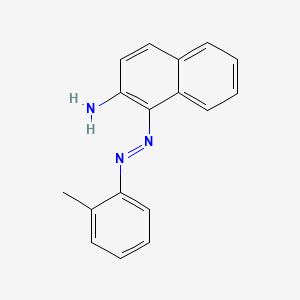

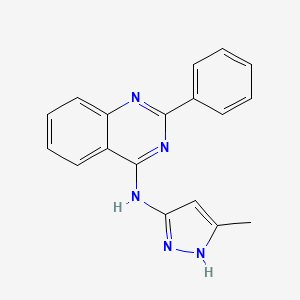

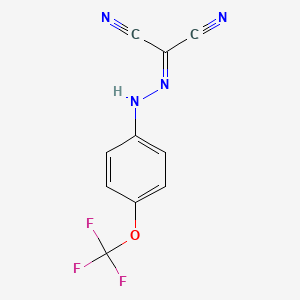

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Vue d'ensemble

Description

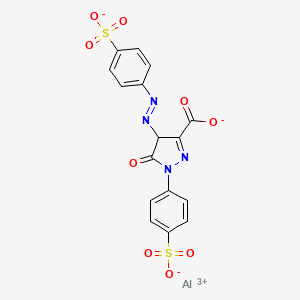

“N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a quinazoline, another type of heterocyclic compound. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and quinazoline rings. One possible method could be the condensation of an appropriate 2-aminobenzylamine with a 5-methyl-1H-pyrazole-3-carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and quinazoline rings. These rings are likely to be planar due to the presence of conjugated pi bonds. The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis

As a complex organic molecule, “N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique

Specific Scientific Field

The compound is being studied in the field of oncology research , specifically in the treatment of Merkel cell carcinoma (MCC) .

Summary of the Application

The compound, also referred to as 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) , has been found to inhibit the growth of MCC cells by repressing the transcription of T antigens (TA), which are virus-encoded proteins that MCC cells depend on .

Methods of Application or Experimental Procedures

The researchers identified PHT as a compound that inhibits the growth of MCC cells by screening a kinase inhibitor library for compounds that repress the growth of these cells specifically by inhibiting TA transcription .

Results or Outcomes

The researchers found that PHT represses the growth of MCC cells in vitro specifically by inhibiting TA transcription . They also found that this repression is not caused by the inhibition of Aurora kinase A, as was previously reported. Instead, they suggest that PHT has an unreported inhibitory activity against glycogen synthase kinase 3 (GSK3), a kinase known to function in promoting TA transcription .

Application in Antibacterial Research

Specific Scientific Field

This compound is being studied in the field of antibacterial research .

Summary of the Application

The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antibacterial activity against clinically isolated NDM-1-positive bacteria .

Methods of Application or Experimental Procedures

The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .

Results or Outcomes

The synthesized pyrazole amide derivatives showed potential against New Delhi metallo-b-lactamase-1 (NDM-1) producing bacteria .

Application in Organic Synthesis

Specific Scientific Field

This compound is being used in the field of organic synthesis .

Summary of the Application

The compound is used in the synthesis of 4,4′-(phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylates .

Methods of Application or Experimental Procedures

The synthesis was achieved by the reaction of the compound with dimethyl acetylenedicarboxylate and aromatic aldehydes using nano-NiZr4(PO4)6 as a reusable catalyst in water at 60 °C .

Results or Outcomes

The synthesis resulted in 4,4′-(phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylates in 80–94% yields .

Application in Antifungal Research

Specific Scientific Field

This compound is being studied in the field of antifungal research .

Summary of the Application

The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antifungal activity against clinically isolated fungi .

Methods of Application or Experimental Procedures

The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .

Results or Outcomes

The synthesized pyrazole amide derivatives showed potential against clinically isolated fungi .

Application in Antitubercular Research

Specific Scientific Field

This compound is being used in the field of antitubercular research .

Summary of the Application

The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antitubercular activity against clinically isolated Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .

Results or Outcomes

The synthesized pyrazole amide derivatives showed potential against clinically isolated Mycobacterium tuberculosis .

Orientations Futures

Propriétés

Numéro CAS |

404828-08-6 |

|---|---|

Nom du produit |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

Formule moléculaire |

C18H15N5 |

Poids moléculaire |

301.3 g/mol |

Nom IUPAC |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |

Clé InChI |

JYCUVOXSZBECAY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

SMILES canonique |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

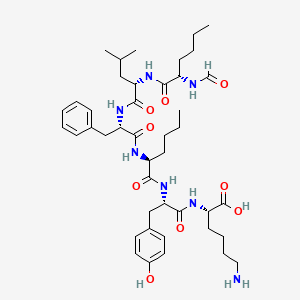

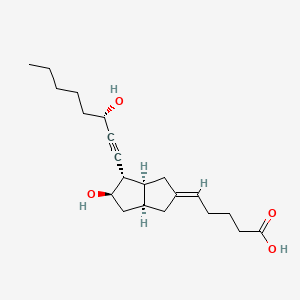

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)